4-Chloroimidazo[1,5-a]pyrimidin-8-amine 4-Chloroimidazo[1,5-a]pyrimidin-8-amine
Brand Name: Vulcanchem
CAS No.: 1425040-28-3
VCID: VC2720601
InChI: InChI=1S/C6H5ClN4/c7-4-1-2-9-6-5(8)10-3-11(4)6/h1-3H,8H2
SMILES: C1=C(N2C=NC(=C2N=C1)N)Cl
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol

4-Chloroimidazo[1,5-a]pyrimidin-8-amine

CAS No.: 1425040-28-3

Cat. No.: VC2720601

Molecular Formula: C6H5ClN4

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloroimidazo[1,5-a]pyrimidin-8-amine - 1425040-28-3

Specification

CAS No. 1425040-28-3
Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
IUPAC Name 4-chloroimidazo[1,5-a]pyrimidin-8-amine
Standard InChI InChI=1S/C6H5ClN4/c7-4-1-2-9-6-5(8)10-3-11(4)6/h1-3H,8H2
Standard InChI Key SMURJWOIROQRKQ-UHFFFAOYSA-N
SMILES C1=C(N2C=NC(=C2N=C1)N)Cl
Canonical SMILES C1=C(N2C=NC(=C2N=C1)N)Cl

Introduction

Chemical Properties and Structure

4-Chloroimidazo[1,5-a]pyrimidin-8-amine is characterized by several key chemical properties that define its structure and reactivity profile. The compound features a fused ring system comprising an imidazole ring connected to a pyrimidine ring, forming the imidazo[1,5-a]pyrimidine core structure. The strategic positioning of functional groups contributes to its biological activity and chemical behavior.

Basic Properties

The compound is identified by the Chemical Abstracts Service (CAS) registry number 1425040-28-3, which serves as its unique identifier in chemical databases. Its molecular formula is C6H5ClN4, indicating a composition of six carbon atoms, five hydrogen atoms, one chlorine atom, and four nitrogen atoms. The molecular weight of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine is 168.58 g/mol, placing it in the category of small molecules with potential for favorable pharmacokinetic properties.

Structural Features

The defining structural features of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine include a chlorine atom at the fourth position of the imidazole ring and an amino group at the eighth position of the pyrimidine ring. This specific arrangement of functional groups creates a unique electronic distribution and reactivity profile. The chlorine substituent introduces electron-withdrawing properties, potentially affecting the reactivity of adjacent positions, while the amino group can participate in hydrogen bonding interactions, which is crucial for biological recognition and binding to target proteins.

Physical Properties

Table 1 summarizes the key physical and chemical properties of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine:

PropertyValue
CAS Number1425040-28-3
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Physical StateSolid (at standard conditions)
ColorNot specified in available data
SolubilityLikely soluble in polar organic solvents like DMSO and DMF
Structure TypeHeterocyclic (Imidazopyrimidine)
Functional GroupsChloro (position 4), Amino (position 8)

The compound's physical state and solubility profile suggest its potential compatibility with various formulation approaches in pharmaceutical development. Its heterocyclic nature contributes to its ability to engage in multiple types of interactions within biological systems, including hydrogen bonding, π-stacking, and halogen bonding.

Synthesis Methods

The synthesis of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine can be achieved through multiple synthetic routes, with several established methodologies reported in the literature. These synthetic approaches typically involve reaction sequences starting from readily available precursors and progressing through various intermediates to yield the target compound.

General Synthetic Approaches

The synthesis of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine typically involves chlorinated pyrimidines and imidazole derivatives as starting materials. A common approach includes refluxing 4-chloropyrimidine with an appropriate amine in a suitable solvent like dimethylformamide (DMF) or ethanol. This reaction facilitates the formation of the imidazopyrimidine ring system through a cycloaddition process. Subsequent purification steps, such as recrystallization or chromatography, are employed to isolate the desired product with high purity.

Alternative Synthetic Routes

Alternative synthetic routes may involve the construction of the imidazole ring onto a pre-existing pyrimidine scaffold or vice versa. These approaches often utilize different reagents and reaction conditions to achieve the desired connectivity and substitution pattern. The choice of synthetic route depends on factors such as the availability of starting materials, the desired scale of synthesis, and the specific requirements for purity and yield.

Purification and Characterization

Following synthesis, rigorous purification procedures are essential to obtain 4-Chloroimidazo[1,5-a]pyrimidin-8-amine with high purity. Common purification techniques include recrystallization, column chromatography, and in some cases, preparative HPLC. Characterization of the synthesized compound typically involves spectroscopic techniques such as NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity. X-ray crystallography may also be employed to determine the exact three-dimensional arrangement of atoms within the molecule, providing valuable information for structure-activity relationship studies.

Biological Activities

4-Chloroimidazo[1,5-a]pyrimidin-8-amine exhibits a range of biological activities that highlight its potential as a pharmaceutical agent. Research has demonstrated that this compound interacts with various biological systems, exhibiting properties that could be leveraged for therapeutic applications.

Enzyme Inhibition Properties

One of the most significant biological activities of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine is its ability to inhibit specific enzymes involved in cellular signaling pathways. This inhibitory activity is crucial for modulating various biological processes and has implications for disease treatment. The compound has been investigated for its potential to interact with kinases and other enzymes that regulate cell growth, proliferation, and survival. These interactions form the basis for its potential therapeutic applications in conditions characterized by dysregulated cellular signaling.

Antimicrobial Properties

In addition to anticancer activity, 4-Chloroimidazo[1,5-a]pyrimidin-8-amine has been noted for its potential antimicrobial properties. This activity could be exploited in the development of novel anti-infective agents, particularly in the context of increasing antimicrobial resistance. The compound's ability to interact with microbial targets may provide new avenues for combating infectious diseases, although detailed studies on its spectrum of activity and potency against specific pathogens require further investigation.

Comparison with Similar Compounds

Understanding the relative properties and activities of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine in comparison to similar compounds provides valuable context for its development and application. Such comparisons help identify unique features and potential advantages of this compound over existing alternatives.

Structural Analogs

Several structural analogs of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine exist, including related imidazopyrimidines with different substitution patterns. For instance, compounds like 8-Chloroimidazo[1,2-a]pyridin-3-amine (CAS: 1427372-54-0) represent related heterocyclic systems with similar but distinct structural features . The differences in ring fusion patterns, positions of substituents, and electronic properties contribute to variations in biological activity and physicochemical properties among these analogs.

Functionally Related Compounds

Functionally related compounds include other heterocyclic systems that target similar biological pathways. For example, imidazo[1,2-a]pyridine-based compounds have been clinically important in the treatments of heart and circulatory failures . Similarly, compounds like 7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 1554452-09-3) represent related heterocyclic systems with different substitution patterns and potentially different biological activities .

Table 2 provides a comparative overview of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine and structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
4-Chloroimidazo[1,5-a]pyrimidin-8-amine1425040-28-3C6H5ClN4168.58 g/molChlorine at position 4, amino at position 8
8-Chloroimidazo[1,2-a]pyridin-3-amine1427372-54-0C7H6ClN3167.59 g/molDifferent ring fusion pattern, chlorine at position 8, amino at position 3
7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid1554452-09-3C8H5ClN2O2196.59 g/molCarboxylic acid group instead of amino, chlorine at position 7

This comparative analysis highlights the structural diversity within related heterocyclic systems and underscores the importance of specific substitution patterns in determining biological activity. Such comparisons can guide the rational design of derivatives with optimized properties for specific therapeutic applications .

Current Research and Future Directions

Research on 4-Chloroimidazo[1,5-a]pyrimidin-8-amine continues to evolve, with several areas of active investigation and potential directions for future research. These efforts aim to further elucidate the compound's properties, optimize its activity, and expand its applications.

Structure-Activity Relationship Studies

Current research on 4-Chloroimidazo[1,5-a]pyrimidin-8-amine focuses on understanding its binding affinity and mechanism of action with biological targets. This understanding is crucial for exploring its therapeutic potential, particularly regarding interactions with enzymes or receptors that influence cellular processes. Structure-activity relationship (SAR) studies involve the systematic modification of the compound's structure to identify features critical for activity and to develop derivatives with enhanced potency and selectivity.

Development of Derivatives

The development of derivatives represents an important direction for future research. By modifying the substituents at various positions of the imidazopyrimidine scaffold, researchers aim to generate compounds with improved pharmacological properties. This approach could lead to the identification of candidates with enhanced potency, selectivity, and pharmacokinetic profiles. Additionally, the incorporation of functional groups that modulate solubility, membrane permeability, and metabolic stability could address potential limitations of the parent compound.

Therapeutic Target Identification

Further research into the specific therapeutic targets of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine could reveal new applications for this compound. For instance, recent research on related heterocyclic compounds has explored their potential as inhibitors of specific kinases, such as FLT3-ITD kinase in acute myeloid leukemia . Similar investigations could identify specific targets for 4-Chloroimidazo[1,5-a]pyrimidin-8-amine, guiding its development for specific disease indications.

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